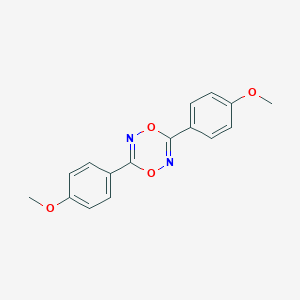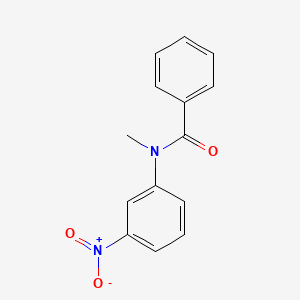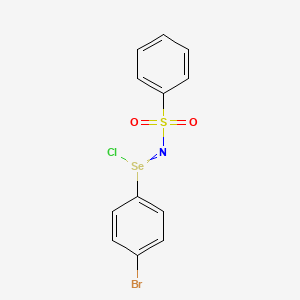
2,4-Dibromo-2,5-dimethylhexan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dibromo-2,5-dimethylhexan-3-one is an organic compound with the molecular formula C8H14Br2O. It is a halogenated derivative of hexanone, characterized by the presence of two bromine atoms and two methyl groups attached to the hexane backbone. This compound is often used in organic synthesis and various chemical reactions due to its unique structure and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-2,5-dimethylhexan-3-one typically involves the bromination of 2,5-dimethylhexan-3-one. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent, such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction conditions usually require controlled temperatures to ensure selective bromination at the desired positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction parameters to achieve high yield and purity. The product is then purified through distillation or recrystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dibromo-2,5-dimethylhexan-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Reducing agents such as LiAlH4 or NaBH4 in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products:
Substitution: Amino or thio derivatives of the original compound.
Reduction: Alcohols or alkanes.
Oxidation: Carboxylic acids or other oxidized products.
Applications De Recherche Scientifique
2,4-Dibromo-2,5-dimethylhexan-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 2,4-Dibromo-2,5-dimethylhexan-3-one involves its reactivity with nucleophiles and electrophiles. The bromine atoms make the compound highly reactive, allowing it to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparaison Avec Des Composés Similaires
2,5-Dimethylhexan-3-one: Lacks the bromine atoms, making it less reactive in substitution reactions.
2,4-Dichloro-2,5-dimethylhexan-3-one: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and properties.
2,4-Dibromo-3-hexanone: Similar bromination but without the methyl groups, affecting its steric and electronic properties.
Uniqueness: 2,4-Dibromo-2,5-dimethylhexan-3-one is unique due to the presence of both bromine atoms and methyl groups, which confer specific reactivity and steric effects. This makes it a valuable compound in organic synthesis and various chemical applications .
Propriétés
Numéro CAS |
56829-66-4 |
|---|---|
Formule moléculaire |
C8H14Br2O |
Poids moléculaire |
286.00 g/mol |
Nom IUPAC |
2,4-dibromo-2,5-dimethylhexan-3-one |
InChI |
InChI=1S/C8H14Br2O/c1-5(2)6(9)7(11)8(3,4)10/h5-6H,1-4H3 |
Clé InChI |
PLPOLLLBRWYBBT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)C(C)(C)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








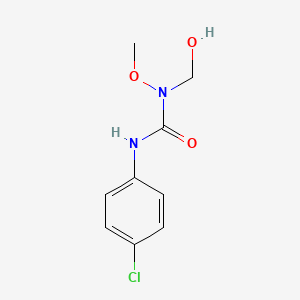
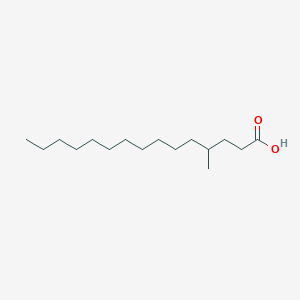
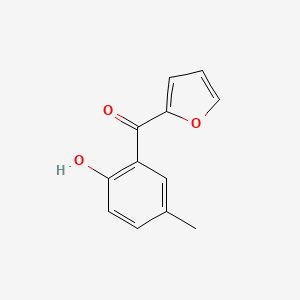
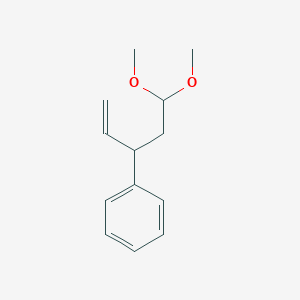
![(4R)-2,2-Dimethyl-4-[(2-methylphenoxy)methyl]-1,3-dioxolane](/img/structure/B14645380.png)
